molecular formula C₃₂H₄₉D₃O₃ B1146409 Testosterone Tridecanoate-d3 CAS No. 876054-54-5

Testosterone Tridecanoate-d3

Cat. No.: B1146409
CAS No.: 876054-54-5
M. Wt: 487.77
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone Tridecanoate-d3 is a synthetic derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. This compound is primarily used in studies related to hormone replacement therapy, endocrinology, and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Testosterone Tridecanoate-d3 involves the esterification of testosterone with tridecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, adhering to regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Testosterone Tridecanoate-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol form.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Testosterone Tridecanoate-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of testosterone derivatives.

    Biology: Employed in studies investigating the metabolic pathways and biological effects of testosterone.

    Medicine: Utilized in hormone replacement therapy research to understand the pharmacokinetics and pharmacodynamics of testosterone esters.

    Industry: Applied in the development of pharmaceuticals and performance-enhancing drugs.

Mechanism of Action

Testosterone Tridecanoate-d3 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The compound is metabolized in vivo to release testosterone, which then exerts its biological effects through the androgen receptor pathway.

Comparison with Similar Compounds

  • Testosterone Undecanoate
  • Testosterone Cypionate
  • Testosterone Enanthate

Comparison: Testosterone Tridecanoate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies. Compared to other testosterone esters, this compound offers enhanced analytical precision, making it a valuable tool in scientific investigations.

Properties

CAS No.

876054-54-5

Molecular Formula

C₃₂H₄₉D₃O₃

Molecular Weight

487.77

Synonyms

(17β)-17-[(1-Oxotridecyl)oxy]-androst-4-en-3-one-d3

Origin of Product

United States

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